N-Bromosuccinimide-skatole

Vue d'ensemble

Description

Synthesis Analysis

BNPS-skatole is synthesized through a series of chemical reactions that ensure a high yield of analytically pure compound. The synthesis involves steps that are optimized to achieve over 90% yield, indicating the efficiency of the process. The degree of purity of BNPS-skatole significantly affects its effectiveness in cleaving tryptophan residues, highlighting the importance of the synthesis process in obtaining a high-quality reagent (Zeitler & Eulitz, 1978).

Molecular Structure Analysis

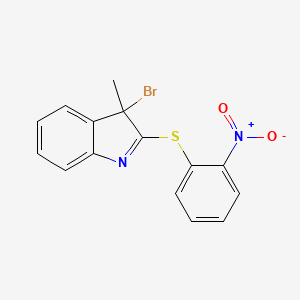

The molecular structure of BNPS-skatole allows for its selective interaction with tryptophan residues in proteins. Its structure is designed to target the indole ring of tryptophan, leading to quantitative oxidation. This specificity is derived from the unique molecular configuration of BNPS-skatole, which enables targeted chemical reactions without affecting other amino acids significantly.

Chemical Reactions and Properties

BNPS-skatole reacts with tryptophan residues in proteins under specific conditions, leading to the cleavage of the tryptophanyl peptide bond. This reaction is highly selective and efficient, making BNPS-skatole a preferred reagent for protein sequencing and structural analysis. The compound's chemical properties, such as poor solubility in water and the requirement for acidic conditions, dictate the reaction conditions and the choice of solvent (Fontana, 1972).

Applications De Recherche Scientifique

Élucidation de la structure des protéines

Le N-Bromosuccinimide-skatole est utilisé en chimie des protéines pour la clivage spécifique aux résidus tryptophane dans les protéines. Cela permet aux chercheurs de décomposer les protéines en peptides plus petits, qui peuvent être analysés pour déterminer la structure de la protéine . Par exemple, il a été utilisé dans l'étude de la β-lactoglobuline bovine pour comprendre son comportement hydrolytique et la caractérisation des peptides .

Études d'activité enzymatique

Les chercheurs utilisent le this compound pour générer des enzymes partiellement scindées. Cela permet d'étudier l'influence de différents domaines protéiques sur les activités enzymatiques. En clivant des liaisons peptidiques spécifiques, les scientifiques peuvent étudier le rôle des régions protéiques dans les interactions avec le substrat .

Développement de peptides thérapeutiques

Le this compound aide à la production de polypeptides spécifiques, qui sont cruciaux pour les études de base sur la relation entre la structure et la fonctionnalité biologique. Ces études conduisent souvent au développement de peptides ayant un potentiel thérapeutique .

Chimie alimentaire

En science alimentaire, le this compound est utilisé pour extraire des peptides de protéines alimentaires comme le lait et le blé. Ces peptides se sont avérés être des émulsifiants efficaces, améliorant la texture et la stabilité des produits alimentaires .

Synthèse chimique

Le réactif est également utilisé en chimie synthétique pour faciliter la formation de composés organiques complexes. Sa capacité à cliver à des sites spécifiques en fait un outil précieux pour la construction de molécules aux structures précises .

Science des matériaux

En science des matériaux, le this compound peut être utilisé pour modifier les propriétés de surface des matériaux en attachant ou en détachant des séquences peptidiques. Cela a des implications pour le développement de nouveaux matériaux avec des caractéristiques uniques .

Biotechnologie

Le rôle du this compound dans le clivage des peptides est également important dans les applications biotechnologiques, telles que la production de peptides bioactifs qui peuvent servir de biopesticides ou de régulateurs de croissance des plantes .

Recherche pharmaceutique

Enfin, dans la recherche pharmaceutique, le this compound joue un rôle essentiel dans la conception de molécules médicamenteuses. En clivant les peptides aux résidus tryptophane, les chercheurs peuvent créer et étudier des candidats médicaments avec une efficacité améliorée et des effets secondaires réduits .

Mécanisme D'action

Target of Action

BNPS-Skatole, also known as 3-Bromo-3-methyl-2-(2-nitrophenylthio)-3H-indole , primarily targets tryptophan-containing proteins .

Mode of Action

BNPS-Skatole interacts with its targets by cleaving the tryptophanyl peptide bond found in tryptophan-containing proteins . The resulting C-terminal lactones attach to amino-glass supports, which allows sequencing with 4-N,N-dimethyl-aminoazobenzene 4’-isothiocyanate (DABITC) .

Biochemical Pathways

The primary biochemical pathway affected by BNPS-Skatole is the cleavage of tryptophanyl peptide bonds in proteins . This cleavage results in the formation of C-terminal lactones . These lactones can then attach to amino-glass supports, facilitating the sequencing

Safety and Hazards

BNPS-skatole can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided. Protective clothing, eye protection, and face protection should be worn when handling BNPS-skatole .

Propriétés

IUPAC Name |

3-bromo-3-methyl-2-(2-nitrophenyl)sulfanylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O2S/c1-15(16)10-6-2-3-7-11(10)17-14(15)21-13-9-5-4-8-12(13)18(19)20/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXTVQNYQYUTQAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2N=C1SC3=CC=CC=C3[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00951447 | |

| Record name | 3-Bromo-3-methyl-2-[(2-nitrophenyl)sulfanyl]-3H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00951447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27933-36-4, 28805-72-3 | |

| Record name | 3-Bromo-3-methyl-2-[(2-nitrophenyl)thio]-3H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27933-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bnps-skatole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027933364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 27933-36-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Bromo-3-methyl-2-[(2-nitrophenyl)sulfanyl]-3H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00951447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-3-methyl-2-[(2-nitrophenyl)thio]-3H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.292 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: BNPS-skatole acts as a mild oxidizing agent, specifically targeting the indole ring of tryptophan residues. [] This oxidation leads to the formation of an oxindole derivative, ultimately resulting in the cleavage of the peptide bond at the C-terminal side of the tryptophan residue. [, ]

ANone: BNPS-skatole treatment generates protein fragments, facilitating analysis of protein structure and function. [, ] For example, it has been used to study the role of specific protein regions in biological activities like encephalitogenic activity [], insulin-like growth factor binding [], and fatty acid binding. []

ANone: The molecular formula of BNPS-skatole is C15H11BrN2O2S, and its molecular weight is 375.25 g/mol. []

ANone: Yes, research provides chromatographic and spectroscopic data for BNPS-skatole, including details crucial for verifying its purity. [] This information is essential for researchers to ensure the reagent's quality and efficacy in their experiments.

ANone: Yes, the yield of tryptophan cleavage by BNPS-skatole is significantly influenced by factors like the reagent's purity, solvent composition, and reaction time. [, ] Researchers need to carefully optimize reaction conditions to achieve efficient and specific cleavage.

ANone: The reaction mechanism involves the oxidation of the tryptophan indole ring to form an oxindole derivative. This destabilizes the adjacent peptide bond, leading to its hydrolysis. [, ]

ANone: While primarily targeting tryptophan, BNPS-skatole can also cleave, albeit less efficiently, at tyrosine and histidine residues, especially under harsher reaction conditions. [, ] This potential for side reactions necessitates careful optimization and control of reaction conditions.

ANone: BNPS-skatole serves as a valuable tool for:

- Peptide mapping: Generating specific protein fragments for structural analysis and identification. [, , ]

- Protein sequencing: Producing peptides suitable for solid-phase microsequencing techniques. []

- Structure-function studies: Investigating the role of specific protein domains by selectively cleaving at tryptophan residues. [, , ]

- Production of semisynthetic proteins: Generating protein fragments that can be used to synthesize modified proteins with altered properties. []

ANone: While the provided research doesn't explicitly mention computational studies on BNPS-skatole itself, its application in understanding protein structure and function indirectly benefits from computational tools. [, ] For instance, peptide mapping data generated using BNPS-skatole can be analyzed using computational methods to predict protein structure and function.

ANone: The provided research primarily focuses on the use of BNPS-skatole as a biochemical tool for in vitro protein analysis. Information regarding its stability and formulation for in vivo applications, safety profile, pharmacokinetics, and other related aspects is not covered in these studies.

ANone: While specific historical milestones aren't outlined in the provided research, its consistent use across various studies highlights its enduring value as a tool in protein chemistry. The development of BNPS-skatole as a tryptophan-specific cleavage agent represents a significant milestone in the field, enabling researchers to probe protein structure and function with enhanced precision. [, , , ]

ANone: BNPS-skatole's utility extends to diverse research areas, including:

- Biochemistry: Understanding protein structure-function relationships. [, , ]

- Immunology: Studying the antigenic determinants of proteins like myelin basic protein. [, ]

- Molecular Biology: Investigating the structure and function of proteins involved in various cellular processes, such as ribosome function. []

- Medicine: Characterizing amyloid fibril proteins associated with diseases like amyloidosis. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-bromophenyl)-1-(4-ethoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-4-ium](/img/structure/B1222514.png)

![3-[[3-[(4-Acetamidophenyl)sulfonylamino]-1,4-dihydroquinoxalin-2-yl]imino]-6-oxo-1-cyclohexa-1,4-dienecarboxylic acid](/img/structure/B1222516.png)

![4-bromo-N-[[[2-furanyl(oxo)methyl]hydrazo]-sulfanylidenemethyl]benzamide](/img/structure/B1222517.png)

![2-fluoro-N-[2-(2-methylpropyl)-1,3-dioxo-5-isoindolyl]benzamide](/img/structure/B1222522.png)

![4-phenyl-3-[2-(phenylmethylthio)ethyl]-1H-1,2,4-triazole-5-thione](/img/structure/B1222523.png)

![1-amino-3-[3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]thiourea](/img/structure/B1222524.png)

![N-[3-(benzenesulfonyl)-1-cyclohexyl-2-pyrrolo[3,2-b]quinoxalinyl]benzenesulfonamide](/img/structure/B1222527.png)

![4-methyl-N-[2-(phenylmethyl)-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]benzenesulfonamide](/img/structure/B1222529.png)

![N-[5-(4-methoxyphenyl)-4-(4-nitrophenyl)-2-thiazolyl]-4-methylbenzamide](/img/structure/B1222530.png)

![2-(Methylthio)-3-pyridinecarboxylic acid [2-[2-(4-morpholinyl)-5-(trifluoromethyl)anilino]-2-oxoethyl] ester](/img/structure/B1222531.png)

![N3-[4-(difluoromethoxy)phenyl]-1-(3,4-dimethylphenyl)-N7-(2-hydroxyethyl)-2-mercaptoimidazo[1,2-a]pyridin-4-ium-3,7-dicarboxamide](/img/structure/B1222534.png)

![N2-[2-(4-methylphenyl)-5-phenyl-3-pyrazolyl]benzene-1,2-diamine](/img/structure/B1222535.png)

![Bis[1,2-bis(diphenylphosphino)ethane]palladium(0)](/img/structure/B1222536.png)